molecular formula C15H20O9P2 B12333385 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate

Cat. No.: B12333385
M. Wt: 406.26 g/mol
InChI Key: MNXBICQQRSLZFP-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes both phenolic and phosphono groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of 4-hydroxyacetophenone with phenol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid or base to facilitate the reaction. The phosphono dihydrogen phosphate group is then introduced through a phosphorylation reaction, which involves the use of phosphoric acid or its derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the phosphono group can interact with enzymes and proteins, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate is unique due to the presence of both phenolic and phosphono groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C15H20O9P2

Molecular Weight

406.26 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphono dihydrogen phosphate

InChI

InChI=1S/C15H16O2.H4O7P2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-8(2,3)7-9(4,5)6/h3-10,16-17H,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

MNXBICQQRSLZFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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